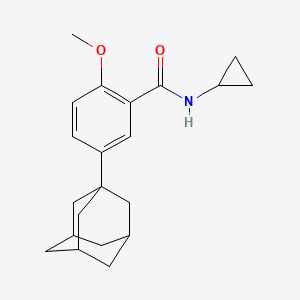
5-(1-adamantyl)-N-cyclopropyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-adamantyl)-N-cyclopropyl-2-methoxybenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability The incorporation of adamantane into various chemical structures often enhances their stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through various methods, including the reaction of adamantane with halogenating agents to form adamantyl halides, which can then be further functionalized.
Methoxylation: The methoxy group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the adamantyl intermediate is reacted with a suitable benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-adamantyl)-N-cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy or cyclopropyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the stability and efficacy of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-N-cyclopropyl-2-methoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets. The cyclopropyl and methoxy groups may also contribute to the compound’s biological activity by influencing its binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: Known for their antimicrobial and anti-inflammatory activities.
1-adamantyl(1-adamantylacetyl)ketene: Used in the synthesis of sterically hindered compounds.
5-(1-adamantyl)-1,3,4-thiadiazole derivatives: Studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
5-(1-adamantyl)-N-cyclopropyl-2-methoxybenzamide is unique due to the combination of the adamantyl, cyclopropyl, and methoxy groups, which together may confer enhanced stability, lipophilicity, and biological activity compared to other similar compounds. This unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-cyclopropyl-2-methoxybenzamide |
InChI |
InChI=1S/C21H27NO2/c1-24-19-5-2-16(9-18(19)20(23)22-17-3-4-17)21-10-13-6-14(11-21)8-15(7-13)12-21/h2,5,9,13-15,17H,3-4,6-8,10-12H2,1H3,(H,22,23) |
InChI Key |
OMJWDZRKKNVISN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















